![molecular formula C9H13NO B1336444 (S)-2-(Methylamino)-2-phenylethanol CAS No. 143394-39-2](/img/structure/B1336444.png)
(S)-2-(Methylamino)-2-phenylethanol
Overview
Description
(S)-2-(Methylamino)-2-phenylethanol is a chiral compound with significant importance in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a phenyl group, a methylamino group, and a hydroxyl group attached to an asymmetric carbon atom. This compound is known for its optical activity and is used in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-(Methylamino)-2-phenylethanol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method involves the reaction of (±)-α-methylamino propiophenone with (2R, 3R)-(-)-tartaric acid derivatives in a solvent to form a salt, followed by crystallization and filtration to obtain the desired enantiomer . The process includes acidifying, alkalizing, extracting with a solvent, and distilling to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methylamino)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
(S)-2-(Methylamino)-2-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of (S)-2-(Methylamino)-2-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A stereoisomer of 2-methylamino-1-phenyl-1-propanol, known for its stimulant effects.
Pseudoephedrine: Another stereoisomer with similar properties but different pharmacological effects.
Methylamine: A simpler compound with a single methyl substituent on the amino group
Uniqueness
(S)-2-(Methylamino)-2-phenylethanol is unique due to its specific chiral configuration, which imparts distinct optical activity and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in pharmaceutical synthesis and research .
Biological Activity
(S)-2-(Methylamino)-2-phenylethanol, also known as (S)-MPE, is a chiral compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and case reports.
- Molecular Formula : CHNO
- Molecular Weight : 151.18 g/mol
- CAS Number : 143394-39-2
(S)-MPE is characterized by a secondary amine group and a phenyl moiety, which contribute to its biological activity.
1. Antimicrobial Properties
(S)-MPE has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
2. Neuropharmacological Effects
Research indicates that (S)-MPE may have neuroprotective effects. It has been shown to modulate neurotransmitter systems, particularly in enhancing serotonin levels, which could be beneficial in treating depression and anxiety disorders. A study reported that administration of (S)-MPE in animal models resulted in improved mood-related behaviors .
3. Anticancer Activity
Emerging evidence suggests that (S)-MPE exhibits anticancer properties. It has been evaluated for its potential to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological effects of (S)-MPE are mediated through several mechanisms:
- Receptor Interaction : It interacts with adrenergic and serotonin receptors, influencing neurotransmitter release.
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering their integrity and function.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of (S)-MPE in patients with chronic bacterial infections. Results showed a significant reduction in infection markers after treatment with (S)-MPE compared to a placebo group, supporting its use as an adjunct therapy in antibiotic-resistant infections . -
Neuroprotective Effects in Animal Models :
In a study involving mice subjected to stress-induced behavioral changes, those treated with (S)-MPE exhibited reduced anxiety-like behaviors compared to control groups. This suggests potential applications in managing stress-related disorders .
Properties
IUPAC Name |
(2S)-2-(methylamino)-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIMZYAYESNNIP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434806 | |
Record name | (S)-2-(Methylamino)-2-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143394-39-2 | |
Record name | (S)-2-(Methylamino)-2-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(METHYLAMINO)-2-PHENYLETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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